molecular formula C19H53N2O3PSi5 B13803543 Phosphonic acid, [4-[bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]-, bis(trimethylsilyl) ester

Phosphonic acid, [4-[bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]-, bis(trimethylsilyl) ester

Cat. No.: B13803543
M. Wt: 529.0 g/mol
InChI Key: WHJSWJMRFCKOEB-UHFFFAOYSA-N
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Description

[4-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]phosphonic acid bis(trimethylsilyl)ester is a complex organosilicon compound It is characterized by the presence of multiple trimethylsilyl groups and a phosphonic acid ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]phosphonic acid bis(trimethylsilyl)ester typically involves the reaction of a phosphonic acid derivative with trimethylsilyl amine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a base such as triethylamine or pyridine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification of the product is typically achieved through distillation or chromatography to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

[4-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]phosphonic acid bis(trimethylsilyl)ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The silyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used to replace the silyl groups.

Major Products

The major products formed from these reactions include various phosphonic acid and phosphine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, [4-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]phosphonic acid bis(trimethylsilyl)ester is used as a reagent in organic synthesis

Biology and Medicine

In biological and medical research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its ability to form stable complexes with metal ions makes it a potential candidate for use in diagnostic imaging and drug delivery systems.

Industry

In the industrial sector, [4-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]phosphonic acid bis(trimethylsilyl)ester is used in the production of advanced materials, such as silicon-based polymers and coatings. Its unique properties make it suitable for applications in electronics, optics, and surface protection.

Mechanism of Action

The mechanism of action of [4-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]phosphonic acid bis(trimethylsilyl)ester involves the interaction of its silyl and phosphonic acid groups with target molecules. The silyl groups can form strong bonds with silicon-based surfaces, while the phosphonic acid groups can chelate metal ions. These interactions can lead to the formation of stable complexes that enhance the compound’s effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [4-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]phosphonic acid bis(trimethylsilyl)ester is unique due to its multiple silyl groups and phosphonic acid ester moiety. This combination of functional groups provides it with distinct chemical properties, making it highly versatile for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C19H53N2O3PSi5

Molecular Weight

529.0 g/mol

IUPAC Name

1-bis(trimethylsilyloxy)phosphoryl-N,N',N'-tris(trimethylsilyl)butane-1,4-diamine

InChI

InChI=1S/C19H53N2O3PSi5/c1-26(2,3)20-19(17-16-18-21(27(4,5)6)28(7,8)9)25(22,23-29(10,11)12)24-30(13,14)15/h19-20H,16-18H2,1-15H3

InChI Key

WHJSWJMRFCKOEB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)NC(CCCN([Si](C)(C)C)[Si](C)(C)C)P(=O)(O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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